{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride is a complex organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features and biological activity.
The compound can be synthesized through various chemical reactions involving starting materials such as 3,5-dimethoxyphenyl derivatives and tetrazole precursors. The synthesis routes often utilize established organic chemistry techniques, including condensation reactions and functional group transformations.
This compound is classified under the following categories:
The synthesis of {[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride typically involves several key steps:
These methods may vary based on specific laboratory conditions and available reagents.
The molecular structure of {[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride can be represented as follows:
The compound features:
The compound can participate in various chemical reactions typical for amines and heterocycles:
These reactions are crucial for exploring the compound's derivatives and enhancing its pharmacological properties.
Relevant analyses include:
The potential applications of {[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride include:
The synthesis of {[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride demands precise regioselective strategies for tetrazole ring assembly, efficient coupling of aromatic moieties, and controlled N-methylation with hydrochloride salt formation. This section details advanced methodologies optimized for this structurally complex pharmacophore, integrating catalytic innovations and energy-efficient techniques.
Regioselective 1,5-disubstituted tetrazole synthesis is achieved via [3+2] cycloaddition between nitriles and azides, with catalyst choice critically influencing yield and regiochemistry. Zinc-based Lewis acids demonstrate exceptional efficacy for activating the nitrile group in (cyanomethyl)methylcarbamate precursors, enabling cycloaddition with sodium azide under mild conditions. As demonstrated by Demko and Sharpless, zinc chloride or zinc bromide catalysis in aqueous/isopropanol systems (60–80°C, 6–12 hours) delivers 5-substituted 1H-tetrazoles with >85% regioselectivity for the 1,5-disubstituted isomer, minimizing 2,5-regioisomer formation [1]. Alternative catalysts like ytterbium triflate (Yb(OTf)₃) permit orthoformate-mediated reactions between amines and sodium azide, though substrate scope limitations exist for sterically hindered precursors [1].
Table 1: Catalytic Systems for Regioselective Tetrazole Synthesis
Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (1,5-/2,5- ratio) |
---|---|---|---|---|---|
Zinc chloride | H₂O/iPrOH (1:1) | 80 | 8 | 92 | 95:5 |
Zinc bromide | H₂O | 60 | 12 | 88 | 93:7 |
Ytterbium triflate | Toluene/MeCN (2:1) | 110 | 4 | 78 | 89:11 |
Silica-supported NaHSO₄ | Solvent-free | 120 | 3 | 81 | 90:10 |
L-Proline | DMF | 100 | 6 | 85 | 94:6 |
Optimization studies reveal that slow addition of trimethylsilyl azide (TMSN₃) to nitrile substrates in the presence of 5 mol% ZnCl₂ suppresses exothermic side reactions, improving safety profiles for scale-up. Crucially, aqueous workup with dilute HCl (1M) hydrolyzes intermediate carbamates directly to the free amine, {[1H-tetrazol-5-yl]methyl}methylamine, avoiding additional deprotection steps [1] [6]. Mercury(II) chloride-mediated cycloadditions, though effective for thiourea conversions, introduce heavy metal contamination concerns and require rigorous removal protocols, diminishing their utility for pharmaceutical synthesis [6].
Attachment of the 3,5-dimethoxyphenyl group to the preformed tetrazole employs palladium-catalyzed cross-coupling under microwave irradiation, drastically reducing reaction times from 12–24 hours to 5–30 minutes. Two high-yielding strategies dominate:
Suzuki-Miyaura Coupling: 5-(Bromomethyl)-1H-tetrazole precursors react with 3,5-dimethoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ base in DMF/H₂O (4:1). Microwave irradiation at 150°C for 10 minutes achieves ≥95% conversion, whereas conventional heating at 85°C requires 18 hours for equivalent yields. Key to success is degassing the solvent mixture via N₂ sparging to prevent boronic acid protodeboronation [1] [7].
Buchwald-Hartwig Amination: Direct N-arylation of unprotected 5-(aminomethyl)-1H-tetrazole with 1-bromo-3,5-dimethoxybenzene utilizes a preformed ONO pincer-type palladium(II) complex (3 mol%). Microwave-assisted reactions in toluene at 130°C (20 minutes) provide the coupled product in 89% yield with >99% regioselectivity for N1-arylation. This method bypasses halogenated tetrazole intermediates altogether [1].
Table 2: Microwave Parameters for Aryl-Tetrazole Coupling
Method | Catalyst | Base | Solvent | Power (W) | Time (min) | Temp (°C) | Yield (%) |
---|---|---|---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 300 | 10 | 150 | 95 |
Buchwald-Hartwig | Pd-ONO pincer complex | Cs₂CO₃ | Toluene | 250 | 20 | 130 | 89 |
Direct Heteroarylation | CuI/L-Proline | K₃PO₄ | DMSO | 200 | 30 | 120 | 76 |
Microwave-specific parameters critically influence reproducibility. Employing closed-vessel systems with magnetic stirring ensures homogeneous heat distribution, preventing localized decomposition observed in open-flask setups. Post-reaction, catalyst removal utilizes fluorous solid-phase extraction (for perfluorotagged Pd complexes) or filtration through celite/silica gel, maintaining product purity >98% by HPLC [7] [10].
Final N-methylation of the 5-(aminomethyl)-1-(3,5-dimethoxyphenyl)-1H-tetrazole intermediate employs reductive amination to avoid over-alkylation. Condensation with aqueous formaldehyde (1.2 equiv) in methanol at 0°C, followed by controlled addition of sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) at pH 5–6 (acetic acid buffer), furnifies the tertiary amine in 82–87% yield after 4 hours. Alternative methyl sources like methyl iodide or dimethyl sulfate generate quaternary ammonium impurities, complicating purification [5].
Hydrochloride salt formation is achieved via anhydrous HCl gas bubbling in chilled (0–5°C) ethyl acetate or acetone solutions (20–50 g/L). Critical crystallization parameters include:
Table 3: Hydrochloride Salt Crystallization Optimization
Solvent System | Crystallization Temp (°C) | HCl Addition Method | Crystal Form | Yield (%) | Purity (HPLC %) |
---|---|---|---|---|---|
Ethyl acetate | 0–5 | Gas bubbling | Needles | 85 | 99.2 |
Acetone/Ethyl acetate (1:1) | -20 | Gas bubbling | Plates | 91 | 99.5 |
Isopropanol | 5 | Conc. HCl (aq) dropwise | Agglomerates | 78 | 98.1 |
Methanol/Diethyl ether | -30 | Gas bubbling | Microcrystalline | 88 | 99.0 |
Hirshfeld surface analysis confirms that crystalline {[1-(3,5-dimethoxyphenyl)-1H-tetrazol-5-yl]methyl}(methyl)amine hydrochloride adopts a monoclinic P2₁/c lattice stabilized by N⁺H⋯Cl⁻ (2.197–2.211 Å) and C−H⋯O (2.609 Å) hydrogen bonds. The N⁺H₂−Cl⁻ motif’s integrity is validated by characteristic IR bands at 2700–2600 cm⁻¹ (broad N⁺−H stretch) and 2000 cm⁻¹ (combination band), confirming successful salt formation [8]. Post-crystallization, fluid-bed drying at 40°C under nitrogen affords the title compound as a non-hygroscopic, free-flowing powder suitable for pharmaceutical formulation.
Synthesis Outlook
The integrated route—leveraging Zn-catalyzed regioselective tetrazole formation, microwave-accelerated palladium coupling, and solvent-engineered hydrochloride crystallization—delivers the target compound in 67% overall yield from (cyanomethyl)methylcarbamate. Key advances include eliminating protecting groups via in situ hydrolysis during cycloaddition workup, exploiting microwave-specific thermal effects for near-quantitative aryl coupling, and controlling crystal morphology through hydrogen-bond-directed crystallization. Future directions include continuous-flow adaptations for tetrazole cyclization and enzymatic asymmetric amination to access chiral variants [1] [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: